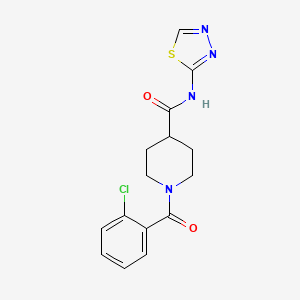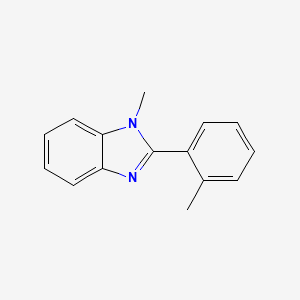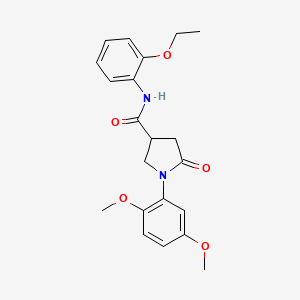![molecular formula C16H24N2O3 B4576738 4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4576738.png)
4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide
Descripción general
Descripción
4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide, also known as MMMPB, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential in treating various diseases and disorders.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Research has led to the synthesis of novel heterocyclic compounds derived from 4-methoxy-3-methyl-N-[3-(4-morpholinyl)propyl]benzamide, demonstrating significant analgesic and anti-inflammatory activities. These compounds have been explored for their potential as COX-2 inhibitors, showcasing their relevance in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Gastrokinetic Activity
Another area of application involves the synthesis of benzamide derivatives, including structures related to this compound, to evaluate their gastrokinetic activities. These compounds have shown potent effects on gastric emptying, indicating their potential as treatments for gastrointestinal motility disorders (Kato et al., 1992).
Antimicrobial Activities
The compound has also been a precursor in synthesizing new 1,2,4-triazole derivatives with antimicrobial properties. Some synthesized compounds have exhibited good or moderate activities against various microorganisms, suggesting their usefulness in developing new antimicrobial agents (Bektaş et al., 2010).
Photoinitiation in UV-curable Coatings
In materials science, derivatives of this compound have been studied for their photoinitiation properties in ultraviolet-curable coatings. This research indicates potential applications in developing new materials for coatings and adhesives (Angiolini et al., 1997).
Biodegradable Polyesteramides
Furthermore, the synthesis of biodegradable polyesteramides with pendant functional groups has been explored, utilizing morpholine derivatives. These materials hold promise for various applications in biodegradable plastics and environmentally friendly materials (Veld et al., 1992).
Propiedades
IUPAC Name |
4-methoxy-3-methyl-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-12-14(4-5-15(13)20-2)16(19)17-6-3-7-18-8-10-21-11-9-18/h4-5,12H,3,6-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPDSQYUCKIUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4576656.png)
![N-[2-(tert-butylthio)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4576665.png)

![N-(3-chloro-4-fluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4576673.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4576677.png)
![6-(4-tert-butylphenyl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4576688.png)

![3-(4-chlorophenyl)-2-ethyl-5-methyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4576703.png)

![2-[2-(4-cyclooctyl-1-piperazinyl)ethoxy]ethanol](/img/structure/B4576716.png)
![N-(3-acetylphenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4576730.png)


![N-{3-allyl-2-[(3-chlorophenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}benzamide](/img/structure/B4576768.png)
